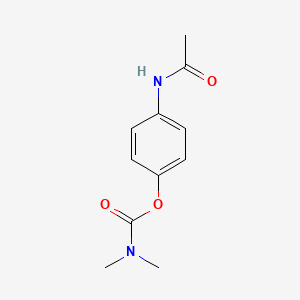
4-(Acetilamino)fenil dimetilcarbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)phenyl dimethylcarbamate is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.246 g/mol . It is known for its unique chemical structure, which includes an acetylamino group attached to a phenyl ring, and a dimethylcarbamate group. This compound is used in various scientific research applications due to its distinctive properties.
Aplicaciones Científicas De Investigación
4-(Acetylamino)phenyl dimethylcarbamate has several scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl dimethylcarbamate typically involves the reaction of 4-aminophenol with acetic anhydride to form 4-acetylaminophenol. This intermediate is then reacted with dimethyl carbonate in the presence of a suitable catalyst to yield the final product . The reaction conditions often include elevated temperatures and the use of acid-base bifunctional ionic liquids as catalysts .
Industrial Production Methods
Industrial production methods for 4-(Acetylamino)phenyl dimethylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow systems to ensure efficient and consistent production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetylamino)phenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates .
Mecanismo De Acción
The mechanism of action of 4-(Acetylamino)phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The acetylamino and dimethylcarbamate groups play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Acetylamino)phenyl dimethylcarbamate include:
- 4-Aminophenyl dimethylcarbamate
- 4-(Methylamino)phenyl dimethylcarbamate
- 4-(Ethylamino)phenyl dimethylcarbamate
Uniqueness
What sets 4-(Acetylamino)phenyl dimethylcarbamate apart from these similar compounds is its acetylamino group, which imparts unique chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
(4-acetamidophenyl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-9-4-6-10(7-5-9)16-11(15)13(2)3/h4-7H,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIMULSXTPBYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303095-01-4 |
Source


|
| Record name | 4-(ACETYLAMINO)PHENYL DIMETHYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
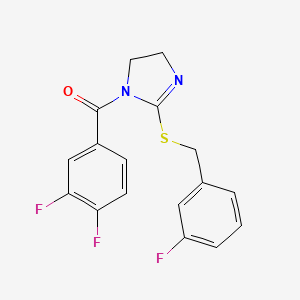
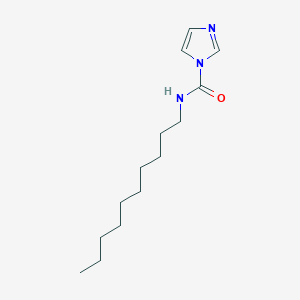
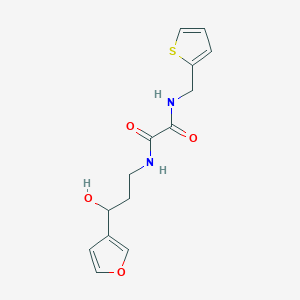
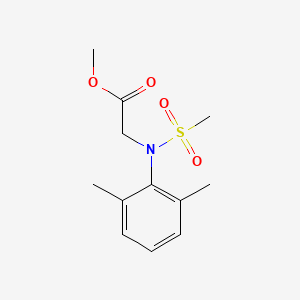
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405373.png)
![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)
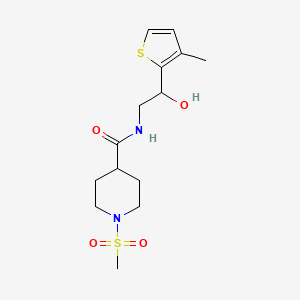
![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)
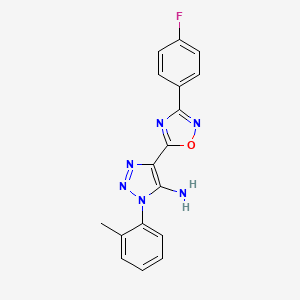
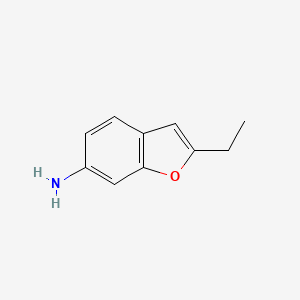
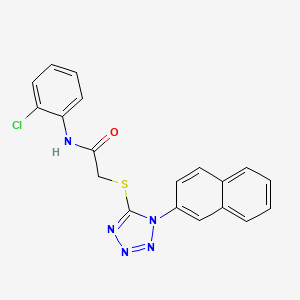
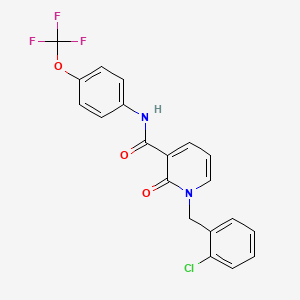
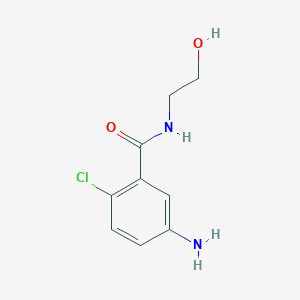
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)
